molecular formula C13H14N2O3 B2997717 methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate CAS No. 866039-69-2

methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate

Cat. No.: B2997717
CAS No.: 866039-69-2
M. Wt: 246.266
InChI Key: AKXCKWLQTUKMEJ-RIYZIHGNSA-N
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Description

Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate is a sophisticated organic compound with significant relevance in various scientific disciplines. Characterized by its distinct structure, this molecule belongs to the class of benzofuran derivatives, known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial synthesis may employ continuous flow chemistry to optimize the production of this compound. This method offers advantages such as enhanced reaction control, reduced reaction times, and improved safety profiles. The synthesis often utilizes readily available starting materials and catalysts to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Undergoes oxidation reactions resulting in the formation of oxidized derivatives.

  • Reduction: : Can be reduced to yield different aminobenzofuran derivatives.

  • Substitution: : Participates in substitution reactions where different substituents replace its functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, sulfonyl chlorides, and various nucleophiles.

Major Products Formed from These Reactions

  • Oxidation: : Benzofuran carboxylates with higher oxidation states.

  • Reduction: : Reduced benzofuran amines.

  • Substitution: : Benzofuran derivatives with varying functional groups.

Scientific Research Applications

Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate is of interest in several scientific research areas:

  • Chemistry: : Used as a precursor in organic synthesis for the development of new compounds with potential pharmaceutical applications.

  • Biology: : Investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: : Explored for its potential therapeutic effects in treating various diseases and conditions.

  • Industry: : Utilized in the development of materials with specific properties, including polymers and coatings.

Comparison with Similar Compounds

When compared to other benzofuran derivatives, methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate stands out due to its unique structure and diverse range of applications. Similar compounds include:

  • 2-Aminobenzofuran: : Known for its antimicrobial properties.

  • 3-Methylbenzofuran: : Explored for its potential in organic electronic materials.

  • 2,3-Dihydrobenzofuran: : Investigated for its use in synthetic organic chemistry and medicinal chemistry.

The distinct combination of functional groups in this compound enhances its reactivity and utility across various scientific fields.

Properties

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15(2)8-14-11-9-6-4-5-7-10(9)18-12(11)13(16)17-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXCKWLQTUKMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(OC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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